molecular formula C20H18N4O5 B2892611 N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899967-98-7

N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2892611
CAS No.: 899967-98-7
M. Wt: 394.387
InChI Key: NMODGGWHEDVSHN-UHFFFAOYSA-N
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Description

The compound “N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide” is a complex organic molecule. It contains several functional groups and aromatic rings, including a methoxyphenyl group, a nitrophenyl group, and a pyridazinone ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and functional groups. The 3D structure of similar compounds can often be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo a variety of organic reactions. For example, the nitro group can participate in reduction reactions, and the acetamide group can undergo hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the compound’s polarity, its molecular weight, and the presence of functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed a variety of methods for synthesizing compounds with structural similarities to N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide, focusing on their chemical properties and potential applications. For instance, the synthesis of pyridazino(4,5-b)indole-1-acetamide compounds has been explored, demonstrating activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. These compounds, including examples like 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide, showcase the diverse potential of such molecules in various therapeutic areas (Habernickel, 2002).

Catalytic Hydrogenation and Green Synthesis

The development of green chemistry methods for synthesizing acetamide derivatives indicates the environmental and efficiency considerations in modern chemical research. For example, a novel Pd/C catalyst was used for the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, achieving high selectivity and stability. This research highlights the advancements in catalysis and sustainable chemical processes (Zhang Qun-feng, 2008).

Antimicrobial and Anti-inflammatory Activities

The exploration of acetamido derivatives for antimicrobial and anti-inflammatory activities demonstrates the potential medical applications of these compounds. Compounds like the acetamido pyrrolyl oxazoles/thiazoles/imidazoles have been synthesized and tested for their activity against various pathogens and in anti-inflammatory models. Notably, certain derivatives exhibited promising antibacterial and antifungal activities, as well as significant anti-inflammatory effects (Sowmya et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with specific receptors or enzymes in the body. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its physical and chemical properties in more detail, and developing efficient methods for its synthesis .

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5/c1-29-17-7-2-4-14(10-17)12-21-19(25)13-23-20(26)9-8-18(22-23)15-5-3-6-16(11-15)24(27)28/h2-11H,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMODGGWHEDVSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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